4-(Trifluoromethyl)cyclohex-1-enylboronic acid
Overview
Description
4-(Trifluoromethyl)cyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 865869-30-3 . It has a molecular weight of 193.96 and its IUPAC name is 4-(trifluoromethyl)-1-cyclohexen-1-ylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.96 . The compound is typically stored in a freezer .Scientific Research Applications
Asymmetric Catalysis : The compound plays a role in asymmetric 1,4-addition reactions, particularly in the formation of 3-arylcycloalkanones. This process is catalyzed by rhodium complexes and can achieve high enantioselectivity and yields (Kuriyama & Tomioka, 2001).
Cycloaddition Reactions : It is used in catalyzed [4 + 3] cycloaddition reactions, a methodology that enables the preparation of complex structures like cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).
Dehydrative Condensation : The compound facilitates dehydrative amidation between carboxylic acids and amines. It is especially effective for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Trifluoromethyl Building Blocks : It's utilized in the synthesis of fluorinated cyclic s-trans vinylogous acid and amide ester derivatives, representing novel trifluoromethyl building blocks (Okoro et al., 2006).
Regio- and Enantioselectivity in Catalysis : Density functional theory studies have been conducted to understand its role in the regio- and enantioselectivity of Rh/chiral 1,4-diene-catalyzed addition of phenylboronic acid to enones (Kantchev, 2011).
Trifluoromethylation Reactions : It has been used in the trifluoromethylation of aryl- and vinylboronic acids, showcasing its versatility in mild reaction conditions (Arimori & Shibata, 2015).
Enantioselective Synthesis : The compound is involved in the enantioselective synthesis of (trifluoromethyl)cyclobutanols, a novel class of small rings with significant potential in organic synthesis (Johnson, Choo, & Lautens, 2014).
Safety and Hazards
Properties
IUPAC Name |
[4-(trifluoromethyl)cyclohexen-1-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVNCZKQNGCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716602 | |
Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865869-30-3 | |
Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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